molecular formula C12H12N4O2S B287530 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287530
M. Wt: 276.32 g/mol
InChI Key: CSCXIVGHTRDJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic organic compound with a molecular formula C12H12N4O2S. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For instance, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been shown to interact with GABA(A) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. The compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. The compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has been reported to exhibit anti-inflammatory and anticonvulsant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential use as a building block for the synthesis of other biologically active compounds. Additionally, the compound exhibits various biological activities, making it a potential candidate for drug development. However, one of the limitations of the compound is its low solubility in water, which may pose challenges in its use in biological assays.

Future Directions

There are several future directions for the research on 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound and its molecular targets. Another direction is to explore the potential use of the compound as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of the compound in drug development. Finally, studies are needed to develop methods to improve the solubility of the compound in water, which may improve its use in biological assays.
Conclusion:
In conclusion, 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic organic compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. The compound exhibits various biological activities, making it a potential candidate for drug development. However, the compound's low solubility in water may pose challenges in its use in biological assays. Further research is needed to investigate the potential use of the compound in drug development and as a diagnostic tool for Alzheimer's disease.

Synthesis Methods

The synthesis of 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using various methods. One of the commonly used methods involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and then reacting the resulting product with methyl isothiocyanate. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide in the presence of sodium acetate and then reacting the resulting product with chloroacetic acid and sodium hydroxide. The yield of the compound using these methods ranges from 60% to 85%.

Scientific Research Applications

6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. The compound has been reported to exhibit various biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. Additionally, the compound has been used as a building block for the synthesis of other biologically active compounds.

properties

Product Name

6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4O2S/c1-7-13-14-12-16(7)15-11(19-12)8-5-4-6-9(17-2)10(8)18-3/h4-6H,1-3H3

InChI Key

CSCXIVGHTRDJHE-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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